An In-depth Technical Guide to the Basic Properties of 2-(Isopropylamino)nicotinic Acid
An In-depth Technical Guide to the Basic Properties of 2-(Isopropylamino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 2-(isopropylamino)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document integrates known information with data from closely related analogs, particularly 2-aminonicotinic acid and nicotinic acid, to offer a robust predictive and comparative analysis. All predicted data is clearly identified, providing a transparent framework for researchers.
Chemical Identity and Molecular Structure
2-(Isopropylamino)nicotinic acid, with the CAS Number 885275-12-7, is a derivative of nicotinic acid (Vitamin B3) where an isopropylamino group is substituted at the 2-position of the pyridine ring.[1] This substitution is anticipated to significantly influence the molecule's physicochemical properties and biological activity compared to its parent compound.
Table 1: Core Chemical Identifiers [1]
| Identifier | Value |
| Chemical Name | 2-(Isopropylamino)nicotinic acid |
| CAS Number | 885275-12-7 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| InChI Key | JCVLLXCQDAXHGN-UHFFFAOYSA-N |
The molecular structure, characterized by a carboxylic acid function and a secondary amine on the pyridine core, suggests the potential for both acidic and basic properties, as well as the capacity for hydrogen bonding, which will dictate its solubility, crystal packing, and interactions with biological targets.
Physicochemical Properties: A Comparative Analysis
Table 2: Physicochemical Property Comparison
| Property | 2-(Isopropylamino)nicotinic acid (Predicted/Estimated) | 2-Aminonicotinic Acid (Experimental) | Nicotinic Acid (Experimental) |
| Melting Point (°C) | Estimated: >200 (with decomposition) | 295-297 (with decomposition)[2] | 237[3] |
| pKa | Estimated: pKa1 ~2-3 (carboxylic acid), pKa2 ~5-6 (pyridinium ion) | pKa1: 2.94 (predicted)[2] | pKa1: 2.0, pKa2: 4.85[3] |
| Water Solubility | Predicted: Moderately soluble | Soluble[2] | 18 g/L[3] |
| Organic Solvent Solubility | Predicted: Soluble in DMSO, methanol; sparingly soluble in less polar solvents. | Soluble in DMSO.[2] | Soluble in DMSO and dimethylformamide (~1 mg/mL).[4] |
Causality Behind Property Estimations:
-
Melting Point: The presence of both hydrogen bond donors (amine N-H, carboxylic acid O-H) and acceptors (pyridine N, carbonyl O, amine N) suggests a high melting point due to strong intermolecular interactions, similar to 2-aminonicotinic acid. The bulkier isopropyl group might slightly alter the crystal packing compared to the amino group, but a high melting point with decomposition is expected.
-
pKa: The electron-donating nature of the isopropylamino group is expected to increase the basicity of the pyridine nitrogen compared to nicotinic acid, leading to a higher pKa for the pyridinium ion. The carboxylic acid pKa is anticipated to be in a similar range to that of related nicotinic acid derivatives.
-
Solubility: The amphiprotic nature of the molecule, with both acidic and basic centers, suggests moderate solubility in water. Its organic character, enhanced by the isopropyl group, will likely confer solubility in polar organic solvents like DMSO and alcohols.
Synthesis Strategies
While a specific, detailed synthesis protocol for 2-(isopropylamino)nicotinic acid is not published, synthetic routes can be logically derived from established methods for analogous compounds. A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the nicotinic acid scaffold.
Proposed Synthetic Workflow
A plausible and efficient route starts from 2-chloronicotinic acid, which is commercially available.
Caption: Proposed synthesis of 2-(isopropylamino)nicotinic acid.
Step-by-Step Methodology (Hypothetical Protocol):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as DMSO.
-
Addition of Reagents: Add a base, such as potassium carbonate (2-3 equivalents), to the solution to act as a proton scavenger. Subsequently, add isopropylamine (1.5-2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the product and precipitate it out, or to facilitate extraction.
-
Purification: The crude product can be collected by filtration if it precipitates, or extracted with an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Rationale for Experimental Choices:
-
Solvent: DMSO is chosen for its high boiling point and its ability to dissolve both the starting materials and the intermediate salts.
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the HCl generated during the reaction without causing significant side reactions.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions on electron-deficient pyridine rings.
Spectroscopic Characterization (Predictive)
As no experimental spectra are available, the following are predictions based on the chemical structure and data from analogous compounds. These serve as a guide for researchers who may synthesize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.
-
Isopropyl Group: A septet for the CH proton (likely around δ 3.5-4.5 ppm) and a doublet for the two CH₃ groups (likely around δ 1.2-1.5 ppm).
-
Amine and Carboxylic Protons: Broad singlets for the N-H and O-H protons, which are exchangeable with D₂O. The chemical shifts will be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).
-
Carboxyl Carbon: A signal in the downfield region (δ 165-175 ppm).
-
Isopropyl Carbons: Signals for the CH and CH₃ carbons in the aliphatic region.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present.[5]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 180.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, m/z 45), and cleavage of the isopropyl group. A characteristic fragmentation of the parent molecular ion would be the loss of a methyl group, resulting in a prominent peak at m/z 165.[6]
Potential Biological Activity and Applications
While there is no specific biological data for 2-(isopropylamino)nicotinic acid, the broader class of 2-aminonicotinic acid derivatives has shown promise in several therapeutic areas. This suggests that the title compound could be a valuable scaffold for drug discovery.
Potential Areas of Investigation:
-
Antimicrobial Activity: Metal complexes of 2-aminonicotinic acid have demonstrated antibacterial and antifungal properties.[7]
-
Neuroprotective Effects: Derivatives of 2-aminonicotinic acid have been investigated for their potential in treating neurodegenerative diseases.
-
Enzyme Inhibition: The structural similarity to nicotinamide suggests potential interactions with NAD/NADP-dependent enzymes.
The isopropyl group, being more lipophilic than a simple amino group, may enhance membrane permeability and alter the pharmacokinetic profile of the molecule, potentially leading to improved biological activity.
Safety and Handling
Based on safety data for closely related compounds, 2-(isopropylamino)nicotinic acid should be handled with care in a laboratory setting.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion and Future Directions
2-(Isopropylamino)nicotinic acid is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide has provided a foundational understanding of its basic properties by integrating predictive methods with experimental data from analogous compounds. The key next step for the research community is the synthesis and full experimental characterization of this compound to validate these predictions and unlock its full potential for therapeutic applications. The detailed protocols and analytical methods outlined in this document provide a clear roadmap for such an endeavor.
References
- Long, S., Parkin, S., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic acid. Crystal Growth & Design, 8(11), 4056-4061.
- Nawaz, M., Waseem Abbasi, M., Hisaindee, S., Zaki, M. J., Abbas, H. F., Mengting, H., & Ahmed, M. A. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 161, 39–43.
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 3(3), 834-842.
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PubChem. 2-(Methylamino)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Khan, I. U., Iftikhar, A., & Ali, S. (2016). Synthesis, Spectroscopic Characterization and Biological Studies of 2-{[(2-Hydroxy-5-Methoxyphenyl) Methylidene] Amino} Nicotinic Acid and its Manganese (II) Complexes. Journal of the Chemical Society of Pakistan, 38(5).
- Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(1), 148-153.
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Wikipedia. Nicotinic acid. Available from: [Link]
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Doc Brown's Chemistry. mass spectrum of propan-2-amine. Available from: [Link]
Sources
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